イソラリシレシノール

概要

説明

イソラリシレシノールは、リグナン類に属する天然の植物化合物です。ヘテロカラマツ(Cedrus deodara)など、さまざまな植物に含まれ、強力な抗酸化作用で知られています。イソラリシレシノールは、高融点と高沸点を持つ白色の結晶性固体です。

製法

合成経路と反応条件

イソラリシレシノールは、酸化や還元などの有機合成反応によって合成できます。 一例として、イソラリシレシノールをタイソウから、ホモジネート粉砕酵素処理、負圧キャビテーション強化抽出、樹脂濃縮、クロマトグラフィー分離、結晶化などの手順を経て分離精製する方法があります .

工業的生産方法

イソラリシレシノールの工業的生産は、通常、植物からの抽出または合成によって行われます。抽出法では、アルコール系溶媒や酸性水溶液などの溶媒を使用して、カラマツの樹皮や芽から抽出することがあります。 合成法には、酸化や還元などの有機合成反応が含まれます .

科学的研究の応用

イソラリシレシノールは、さまざまな生物活性があり、以下を含むさまざまな科学研究の用途で用いられています。

作用機序

イソラリシレシノールは、さまざまな分子標的や経路を通じてその効果を発揮します。フリーラジカルをスカベンジし、一酸化窒素の産生を阻害し、アミロイドβの自己凝集を阻害します。 これらの作用は、その抗酸化作用、抗炎症作用、神経保護作用に寄与しています .

Safety and Hazards

将来の方向性

Understanding the biosynthetic pathway of Isolariciresinol and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content . The drug delivery system enables the release of the active pharmaceutical ingredient to achieve a desired therapeutic response .

準備方法

Synthetic Routes and Reaction Conditions

Isolariciresinol can be synthesized through organic synthesis reactions, such as oxidation and reduction. One method involves the separation and purification of isolariciresinol from folium isatidis using a series of steps including homogenate crushing enzymolysis, negative-pressure cavitation reinforced extraction, resin enrichment, chromatographic separation, and crystallization .

Industrial Production Methods

Industrial production of isolariciresinol typically involves extraction from plants or synthesis. The extraction method may use solvents like alcoholic solvents or acidic aqueous solutions to extract from the bark or buds of ISO-larch. The synthetic methods involve organic synthesis reactions, such as oxidation and reduction .

化学反応の分析

反応の種類

イソラリシレシノールは、以下を含むさまざまな種類の化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴う反応。

還元: 水素の付加または酸素の除去を伴う反応。

置換: ある原子または原子団を別の原子または原子団で置き換える反応。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、イソラリシレシノールの酸化は、さまざまな酸化リグナンを生成する可能性があり、還元は還元リグナン誘導体を生成する可能性があります .

類似化合物との比較

イソラリシレシノールは、セコイソラリシレシノールなどの他のリグナンと比較されます。

セコイソラリシレシノール: 亜麻仁に含まれ、その有益な栄養効果で知られています.

ピノレシノール: さまざまな植物に含まれ、抗酸化作用を示します.

シリンガレシノール: 抗菌作用と抗炎症作用で知られています.

イソラリシレシノールは、その強力な抗酸化作用とヘテロカラマツなどの特定の植物への存在によってユニークです。 その高融点と高沸点は、他のリグナンとも区別されます .

特性

IUPAC Name |

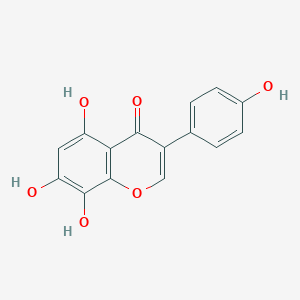

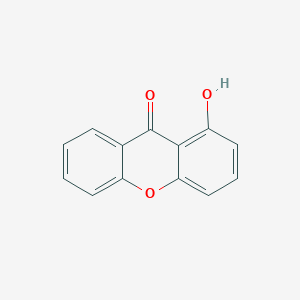

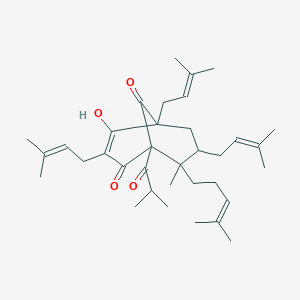

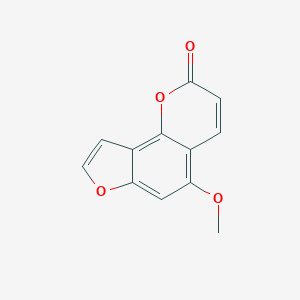

(6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFXBIXJCWAUCH-KPHUOKFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203273 | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-29-8 | |

| Record name | (+)-Isolariciresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolariciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolariciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLARICIRESINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRJ46XRJ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isolariciresinol?

A1: Isolariciresinol has the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol. []

Q2: Are there any spectroscopic data available for Isolariciresinol?

A2: Yes, researchers often characterize Isolariciresinol using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the compound's structure and fragmentation patterns. [, , , , , ]

Q3: Has Isolariciresinol been found in pumpkin seeds? What other lignans are present in flaxseed and pumpkin seeds?

A3: Yes, Isolariciresinol was identified in pumpkin seeds for the first time in a study comparing different hydrolysis methods for lignan glycosides. [] Flaxseed contains glycosides of secoisolariciresinol as the major lignan, along with smaller amounts of matairesinol, Isolariciresinol, and pinoresinol. []

Q4: What are the main natural sources of Isolariciresinol?

A4: Isolariciresinol is primarily found in flaxseed, but also occurs in other plants like pumpkin seeds, Norway spruce knots, and western larch heartwood. [, , , ]

Q5: Which plant species showed Isolariciresinol as the predominant compound in specific parts?

A5: Secoisolariciresinol, a precursor to Isolariciresinol, was found to be the predominant compound in knotwood and branchwood extracts of Silver Fir. []

Q6: How is Isolariciresinol metabolized in the human body?

A6: Isolariciresinol, often present as a glycoside, needs to be converted into its aglycone form by gut bacteria before absorption. This aglycone can then be further metabolized by the gut microflora into mammalian lignans, enterolactone, and enterodiol. [, , ]

Q7: Can the type of bread consumed influence Isolariciresinol metabolism?

A7: Research indicates that consuming rye bread, richer in plant lignans like Isolariciresinol compared to wheat bread, leads to a higher formation and excretion of the mammalian lignan enterolactone in pigs. [, ]

Q8: What is the role of lactic acid bacteria in the biotransformation of flax lignans like Isolariciresinol?

A8: Lactic acid bacteria (LAB) with β-glucosidase activity can transform Isolariciresinol diglucoside (SDG) into SECO, a precursor to Isolariciresinol. This bioconversion process is influenced by factors like substrate concentration and reaction time. []

Q9: Does Isolariciresinol have antioxidant properties?

A9: Yes, Isolariciresinol, along with other lignans from Chilean woods, exhibits antioxidant activity against DPPH free radicals and possesses iron-chelating capacity. []

Q10: How does the antioxidant activity of Isolariciresinol compare to other antioxidants?

A10: Studies show that Isolariciresinol, lariciresinol, and isotaxiresinol, all isolated from Taxus cuspidata heartwood, exhibited higher radical scavenging activity than α-tocopherol and butylated hydroxytoluene (BHT), two common antioxidants. []

Q11: Can Isolariciresinol be used to enhance the antioxidant capacity of food products?

A11: Research suggests that supplementing apple juice with Isolariciresinol can increase its antioxidant activity during storage, potentially demonstrating its application as a natural antioxidant in the food industry. []

Q12: What is the role of Isolariciresinol in plant defense mechanisms?

A12: While not directly addressed in the provided research, phenolic compounds like lignans are known to play a crucial role in plant defense mechanisms against pathogens and environmental stresses. []

Q13: What analytical methods are commonly used to identify and quantify Isolariciresinol?

A13: Researchers often employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., Diode Array Detector, Mass Spectrometry) to identify, separate, and quantify Isolariciresinol in complex mixtures. [, , , , , ]

Q14: Can Centrifugal Partition Chromatography be used to isolate Isolariciresinol?

A14: Yes, Centrifugal Partition Chromatography, using a specific solvent system (ARIZONA system K), has proven effective in isolating Isolariciresinol from maritime pine knots with high purity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。